6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 78876-16-1
VCID: VC20784618
InChI: InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
SMILES: C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Molecular Formula: C19H25N5O2
Molecular Weight: 355.4 g/mol

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

CAS No.: 78876-16-1

Cat. No.: VC20784618

Molecular Formula: C19H25N5O2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one - 78876-16-1

Specification

CAS No. 78876-16-1
Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
IUPAC Name 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
Standard InChI Key DYTAJMIPFFMXLK-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Canonical SMILES C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator